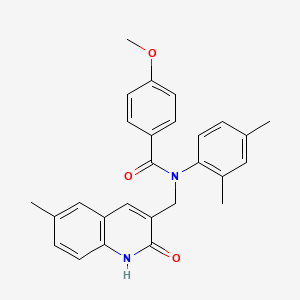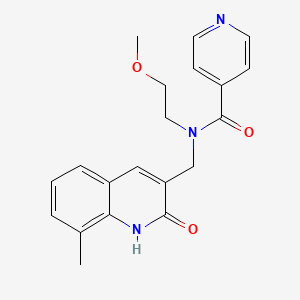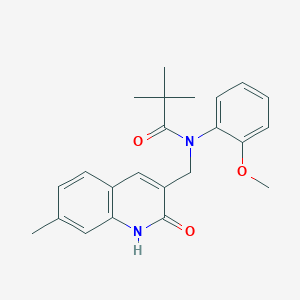
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HMQP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMQP is a pivaloyloxymethyl prodrug of HMQ, which is a potent inhibitor of the enzyme topoisomerase II.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide exerts its anticancer effects by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments, including its high potency and specificity for topoisomerase II inhibition. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other chemotherapy drugs, and the exploration of its potential therapeutic applications in other diseases, such as Alzheimer's disease.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is a compound that has shown great potential for therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and its future directions.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride in the presence of triethylamine, followed by the reaction of the resulting pivaloyloxymethyl quinoline with 2-methoxyphenylamine in the presence of sodium hydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-16-13-17(21(26)24-18(16)12-15)14-25(22(27)23(2,3)4)19-8-6-7-9-20(19)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBGAWJNHJPNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

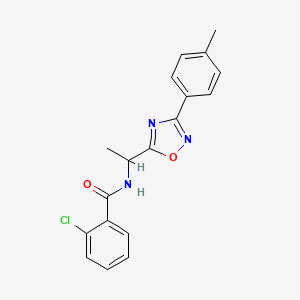

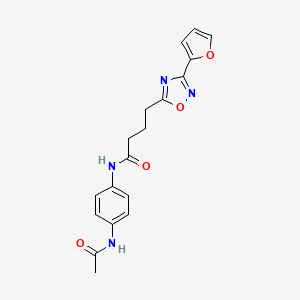
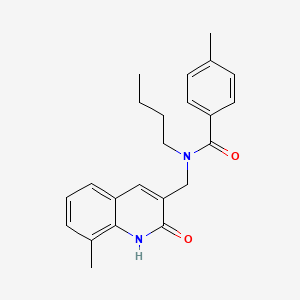


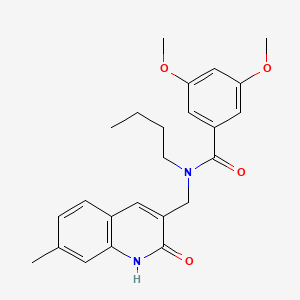


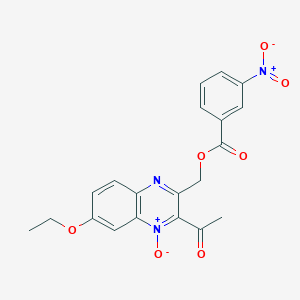
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
